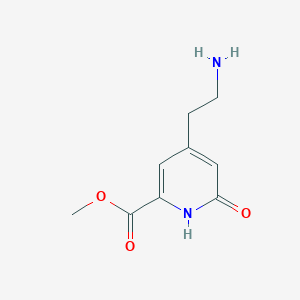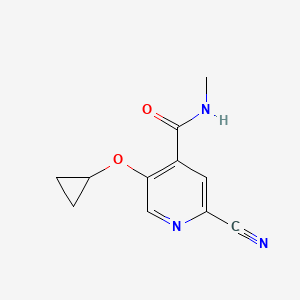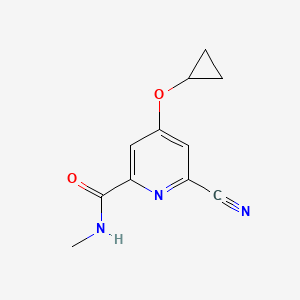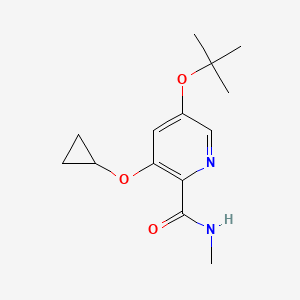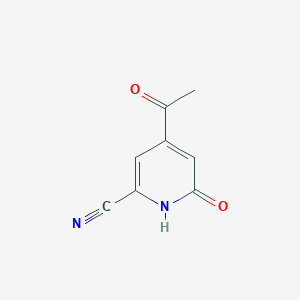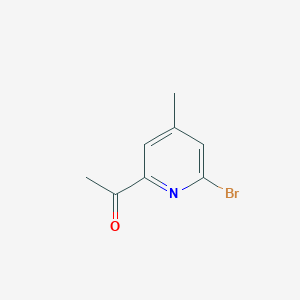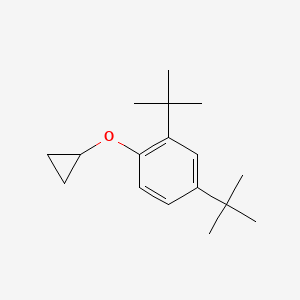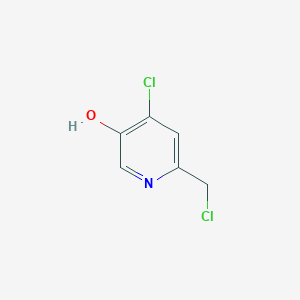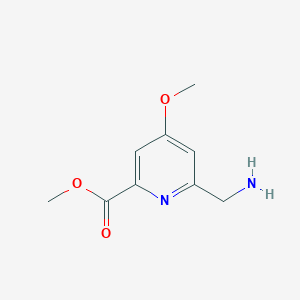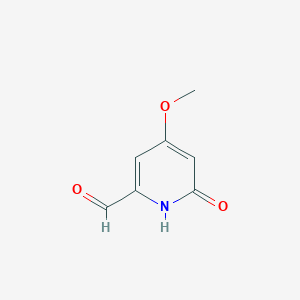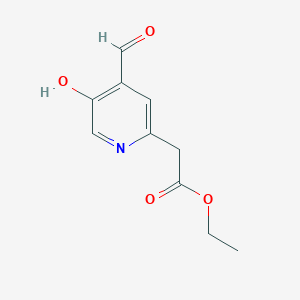
Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate is a heterocyclic organic compound that contains a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 4-formyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-hydroxypyridine.
Reduction: Formation of 4-hydroxymethyl-5-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-formyl-5-hydroxypyridine: Lacks the ethyl acetate group but shares the formyl and hydroxyl functionalities.
Ethyl (4-formyl-5-methoxypyridin-2-YL)acetate: Similar structure with a methoxy group instead of a hydroxyl group.
Ethyl (4-formyl-5-hydroxypyridin-2-YL)butanoate: Similar structure with a butanoate group instead of an acetate group.
Uniqueness
Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, along with the ethyl acetate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-(4-formyl-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)4-8-3-7(6-12)9(13)5-11-8/h3,5-6,13H,2,4H2,1H3 |
Clave InChI |
YQSBEBJNRWVQQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=N1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


